molecular formula C9H13NO2 B1358148 N-(4-Methoxybenzyl)-O-methylhydroxylamine CAS No. 543731-16-4

N-(4-Methoxybenzyl)-O-methylhydroxylamine

Cat. No.: B1358148
CAS No.: 543731-16-4
M. Wt: 167.2 g/mol
InChI Key: SHZLRNHMPUWSGH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-O-methylhydroxylamine is an organic compound characterized by the presence of a methoxybenzyl group attached to a methylhydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-O-methylhydroxylamine typically involves the reaction of 4-methoxybenzyl chloride with O-methylhydroxylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to yield primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-O-methylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-O-methylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(4-Methoxybenzyl)thiosemicarbazone: This compound shares the methoxybenzyl group but has a thiosemicarbazone moiety instead of a hydroxylamine group.

    4-Methoxybenzylamine: This compound has a similar methoxybenzyl group but lacks the hydroxylamine functionality.

Uniqueness: N-(4-Methoxybenzyl)-O-methylhydroxylamine is unique due to the presence of both the methoxybenzyl and hydroxylamine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-methoxy-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9-5-3-8(4-6-9)7-10-12-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLRNHMPUWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620578
Record name N-Methoxy-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543731-16-4
Record name N-Methoxy-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reduction of 4-methoxybenzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil (96% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.49 (3H, s, OCH3), 3.79 (3H, s, OCH3), 3.98 (2H, s, NCH2), 5.62 (1H, broad s, NH), 6.86 (2H, m, aromatics), 7.25 (2H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 157-158° C. (dec.). Anal. calcd. for C9H13NO2—HCl: C, 53.03; H, 6.92; N, 6.87. Found: C, 53.14; H, 6.76; N, 6.80.
Name
4-methoxybenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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